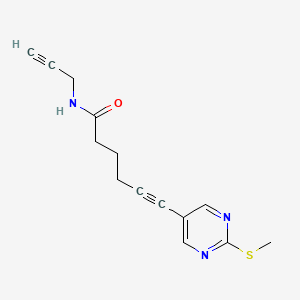
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Hex-5-ynamide Moiety: This step might involve coupling reactions such as Sonogashira coupling to introduce the alkyne functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the alkyne moiety, potentially leading to dihydropyrimidine derivatives or alkenes.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, possibly as an anticancer or antiviral agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynamide: Lacks the prop-2-yn-1-yl group.
6-(2-(Methylthio)pyrimidin-5-yl)-N-methylhex-5-ynamide: Has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
The presence of the prop-2-yn-1-yl group in 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may confer unique reactivity and binding properties, potentially enhancing its effectiveness as an inhibitor or therapeutic agent compared to similar compounds.
Propiedades
Fórmula molecular |
C14H15N3OS |
|---|---|
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
6-(2-methylsulfanylpyrimidin-5-yl)-N-prop-2-ynylhex-5-ynamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(19-2)17-11-12/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) |
Clave InChI |
SDALLBHFSKNXKI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C=N1)C#CCCCC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


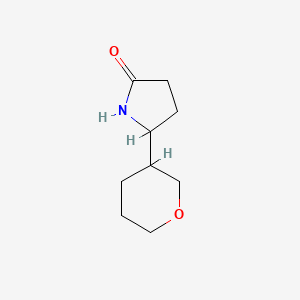
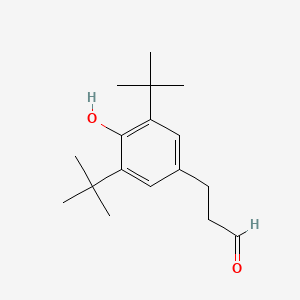
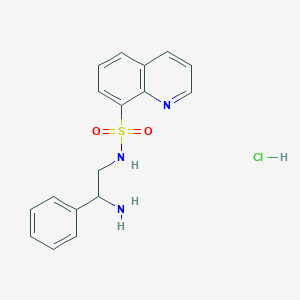





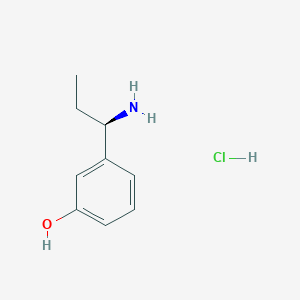
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
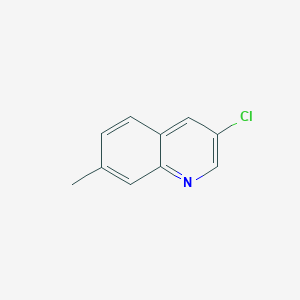
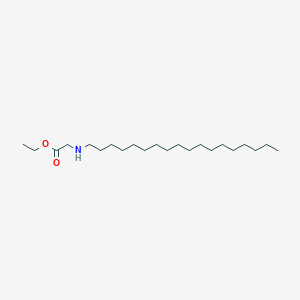
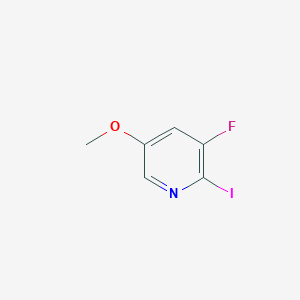
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
